molecular formula C21H24N2O5 B10853145 3-[4-[2-[N-(2-Benzoxazolyl)-N-methylamino]ethoxy]phenyl]-2-ethoxypropanoic acid

3-[4-[2-[N-(2-Benzoxazolyl)-N-methylamino]ethoxy]phenyl]-2-ethoxypropanoic acid

Cat. No.: B10853145
M. Wt: 384.4 g/mol
InChI Key: FJENKDXEWRLENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SB-213068 is a small molecule drug developed by GlaxoSmithKline. It is a peroxisome proliferator-activated receptor gamma agonist. This compound has been primarily investigated for its potential use in the treatment of type 2 diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-213068 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary information held by GlaxoSmithKline and are not publicly disclosed .

Industrial Production Methods

Industrial production methods for SB-213068 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods would include the use of advanced chemical reactors, purification techniques, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

SB-213068 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: It is used as a model compound to study the effects of peroxisome proliferator-activated receptor gamma agonists on chemical reactions and molecular interactions.

    Biology: It is used to investigate the role of peroxisome proliferator-activated receptor gamma in cellular processes such as differentiation, proliferation, and apoptosis.

    Medicine: It is being explored as a therapeutic agent for the treatment of type 2 diabetes mellitus and other metabolic disorders.

Mechanism of Action

SB-213068 exerts its effects by binding to and activating peroxisome proliferator-activated receptor gamma This nuclear receptor regulates the transcription of genes involved in glucose and lipid metabolismThis binding modulates the expression of target genes, leading to improved insulin sensitivity, reduced inflammation, and enhanced lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another peroxisome proliferator-activated receptor gamma agonist used in the treatment of type 2 diabetes mellitus.

    Pioglitazone: A peroxisome proliferator-activated receptor gamma agonist with similar therapeutic applications.

Uniqueness

SB-213068 is unique in its specific molecular structure and binding affinity for peroxisome proliferator-activated receptor gamma. Compared to other similar compounds, it may offer distinct pharmacokinetic and pharmacodynamic properties, potentially leading to different therapeutic outcomes and side effect profiles .

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]phenyl]-2-ethoxypropanoic acid

InChI

InChI=1S/C21H24N2O5/c1-3-26-19(20(24)25)14-15-8-10-16(11-9-15)27-13-12-23(2)21-22-17-6-4-5-7-18(17)28-21/h4-11,19H,3,12-14H2,1-2H3,(H,24,25)

InChI Key

FJENKDXEWRLENI-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCN(C)C2=NC3=CC=CC=C3O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.